molecular formula C10H11ClZ B1456121 Bis(cyclopentadienyl)zirconium Chloride hydride CAS No. 37342-97-5

Bis(cyclopentadienyl)zirconium Chloride hydride

Cat. No.: B1456121
CAS No.: 37342-97-5
M. Wt: 257.87 g/mol
InChI Key: NKIVVMOIGINFTB-UHFFFAOYSA-M
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Description

Bis(cyclopentadienyl)zirconium chloride hydride (Cp₂ZrClH), also known as Schwartz’s reagent, is an organometallic compound with the molecular formula (C₅H₅)₂ZrClH and a molecular weight of 257.87 g/mol . It is a yellow crystalline solid with a melting point of 300°C and is highly reactive due to its Zr–H bond. This compound is widely employed in organic synthesis for hydrozirconation, a reaction that converts alkenes and alkynes into organozirconium intermediates, which can subsequently undergo functionalization (e.g., amination, halogenation, or cross-coupling) .

Cp₂ZrClH is hazardous, requiring handling under inert conditions (argon or nitrogen) due to its pyrophoric nature and reactivity with moisture. Its hazard codes include H261 (flammable gas release upon contact with water) and H314 (severe skin burns) .

Properties

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIVVMOIGINFTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClZr
Record name Schwartz's reagent
Source Wikipedia
URL https://en.wikipedia.org/wiki/Schwartz%27s_reagent
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37342-97-5
Record name Zirconocene chloride hydride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-cyclopentadienyl)chlorohydrurozirconium
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Record name ZIRCONOCENE CHLORIDE HYDRIDE
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Biochemical Analysis

Cellular Effects

This compound influences various cellular processes by acting as a catalyst in biochemical reactions. It affects cell signaling pathways and gene expression by facilitating the synthesis of heterocyclic compounds like pyridines and imidazoles. The compound’s role in olefin polymerization and hydroformylation of alkenes impacts cellular metabolism, contributing to the synthesis of essential biomolecules.

Biological Activity

Bis(cyclopentadienyl)zirconium chloride hydride, commonly referred to as Schwartz's reagent, is an organozirconium compound with significant biological and chemical applications. Its molecular formula is C10H11ClZr, and it has a molecular weight of 257.87 g/mol. This compound is primarily known for its catalytic properties in organic synthesis, particularly in the reduction of various functional groups. However, its biological activity, particularly in cellular and molecular contexts, warrants detailed exploration.

Target Interactions
Schwartz's reagent interacts with various substrates through a mechanism known as hydrozirconation, which primarily targets olefins and alkynes. This reaction facilitates the conversion of these compounds into organozirconium derivatives, enabling further functionalization and transformation in synthetic pathways.

Biochemical Pathways
The compound plays a crucial role in several biochemical processes:

  • Catalytic Reduction : It is effective in reducing tertiary amides to aldehydes, a transformation that is typically challenging due to the stability of amides .
  • Synthesis of Heterocycles : It aids in the synthesis of heterocyclic compounds such as pyridines and imidazoles, which are essential in medicinal chemistry.

Cellular Effects

Influence on Cellular Processes
Research indicates that this compound can influence cell signaling pathways and gene expression. This influence is primarily through its role as a catalyst in various biochemical reactions, affecting cellular metabolism and function.

Toxicity and Safety Profile
Despite its utility, the compound poses significant hazards:

  • Corrosive Nature : It is corrosive and can react violently with water, releasing flammable gases .
  • Health Risks : Inhalation or contact can cause severe injuries to mucous membranes and respiratory tracts. It is classified as dangerous due to its potential to cause tissue damage upon exposure .

Case Studies

  • Reduction of Tertiary Amides
    A study demonstrated the effectiveness of Schwartz's reagent in reducing tertiary amides to their corresponding aldehydes under mild conditions. The reaction showed high selectivity and tolerance towards various functional groups, highlighting its utility in synthetic organic chemistry .
  • Catalytic Applications
    Another investigation focused on the in situ generation of zirconium hydride catalysts from Bis(cyclopentadienyl)zirconium dichloride. This method allowed for efficient reductions of carbonyl-containing substrates with yields up to 92%, showcasing the versatility of this compound in catalysis .

Comparative Data Table

Property/ActivityThis compound
Molecular FormulaC10H11ClZr
Molecular Weight257.87 g/mol
Primary ActionHydrozirconation
Key ApplicationsReduction of amides, synthesis of heterocycles
ToxicityCorrosive; harmful if inhaled or contacted
Notable Reaction TypeCatalytic reduction of carbonyls

Comparison with Similar Compounds

Research Findings and Trends

  • Substituent Effects: Bulky Cp ligands (e.g., isopropyl or tert-butyl) in zirconocene dichlorides induce torsional isomerism, which can be leveraged to design stereoselective catalysts .
  • Cross-Over Reactions: Cp₂ZrClH’s ability to transfer hydrides to boranes or alkynes enables modular synthesis of functionalized organoboron compounds .
  • Biomimetic Applications : Cp₂ZrClH facilitates rearrangements in alkaloid synthesis, such as the conversion of catharanthine to voatinggine .

Preparation Methods

Classical Reduction of Zirconocene Dichloride with Hydride Sources

The most established and widely employed method for preparing this compound involves the reduction of zirconocene dichloride (Cp₂ZrCl₂) using hydride donors in tetrahydrofuran (THF) solvent. The common hydride reagents include:

Reaction Scheme:

$$
\text{Cp}2\text{ZrCl}2 + \text{LiAlH}4 \rightarrow \text{Cp}2\text{ZrHCl} + \text{byproducts}
$$

This reaction is typically conducted in anhydrous THF under inert atmosphere (argon or nitrogen) to prevent moisture or oxygen interference. The product forms as a white microcrystalline powder, often slightly pink due to minor impurities or exposure to light/heat.

Detailed Procedure and Purification

  • Zirconocene dichloride is suspended in dry THF.
  • The hydride reagent (LiAlH₄ or equivalent) is added dropwise at low temperature (0–25 °C).
  • The mixture is stirred until the reaction completes, monitored by disappearance of starting material.
  • The solid product is filtered, washed with THF and diethyl ether, and dried under vacuum.
  • The compound is stored in the dark, under dry conditions to avoid decomposition.

Notes on Purity and Characterization

  • Purity is assessed by proton nuclear magnetic resonance (^1H NMR) via reaction with a slight excess of acetone (Me₂CO). The hydride reacts to form Cp₂ZrClOPr^i, and residual acetone integrals indicate purity.
  • Presence of bis-hydride species (Cp₂ZrH₂) can be detected as it forms Cp₂Zr(OPri)₂ upon acetone treatment.
  • Fresh preparation is preferred for high activity, especially when used as a catalyst or reagent in sensitive transformations.

Comparative Data Table of Preparation Methods

Preparation Method Reagents Used Solvent Temperature Product Form Notes on Purity and Handling References
Reduction with LiAlH₄ Cp₂ZrCl₂ + LiAlH₄ THF 0–25 °C White microcrystalline Sensitive to moisture and light; store dry
Reduction with LiAlH[OC(CH₃)₃]₃ Cp₂ZrCl₂ + LiAlH[OC(CH₃)₃]₃ THF Room temperature Similar to above Improved selectivity, less side products
Reduction with Vitride (LiAl(OCH₂CH₂OH)₂H₂) Cp₂ZrCl₂ + Vitride THF Room temperature White precipitate High activity; filtered and dried carefully

Research Findings and Analysis

Reaction Efficiency and Yields

  • The reduction of zirconocene dichloride by LiAlH₄ is rapid and quantitative at room temperature, producing high yields of this compound.
  • Use of bulky hydride reagents like LiAlH[OC(CH₃)₃]₃ can improve selectivity by minimizing over-reduction to bis-hydride species.
  • Vitride reagent offers a cleaner reaction profile, yielding highly active hydride species suitable for catalytic applications.

Stability and Sensitivity

  • The compound is moisture-sensitive and decomposes upon exposure to air and light, changing color from white to pink and eventually dark red.
  • It is virtually insoluble in common organic solvents like ethers but dissolves in halogenated solvents with heat evolution.
  • Proper storage under inert atmosphere and in the dark is critical for maintaining reagent integrity.

Application-Driven Preparation Considerations

  • For catalytic uses, freshly prepared reagent with minimal impurities is preferred.
  • For stoichiometric synthetic applications, the reagent can be prepared in advance and stored with care.
  • The choice of hydride reagent and reaction conditions can be tailored to balance yield, purity, and ease of handling.

Summary Table of Key Properties Related to Preparation

Property Description
Molecular Formula C₁₀H₁₁ClZr
Molecular Weight 257.87 g/mol
Physical State White microcrystalline powder
Melting Point >300 °C (decomposes)
Solubility Insoluble in ethers; soluble in halogenated solvents
Sensitivity Moisture and light sensitive
Storage Dry, dark, inert atmosphere
Common Solvent for Synthesis Tetrahydrofuran (THF)

Q & A

Basic: What are the established synthetic routes for bis(cyclopentadienyl)zirconium chloride hydride, and how do reaction conditions influence yield?

This compound is typically synthesized via ligand substitution or reduction of bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂). For example, Cp₂ZrCl₂ can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert conditions to yield the hydride derivative . Key variables include temperature control (often −78°C to room temperature), solvent purity (to avoid hydrolysis), and stoichiometric ratios of reducing agents. Side reactions, such as over-reduction or ligand scrambling, can occur if excess reductant is used. Purification often involves vacuum sublimation or recrystallization from non-polar solvents .

Advanced: What mechanistic insights explain the hydride transfer efficiency of Schwartz’s reagent in selective alkene reductions?

The hydride in Cp₂ZrClH acts as a nucleophile, attacking polarized alkenes (e.g., conjugated carbonyl compounds) via a four-membered cyclic transition state. Computational studies (DFT) suggest that the zirconium center’s Lewis acidity stabilizes the transition state, lowering activation energy. Steric effects from the cyclopentadienyl ligands enforce regioselectivity, favoring less hindered alkenes. Comparative kinetic studies with deuterated analogs reveal isotopic effects (kH/kD > 2), supporting a concerted mechanism . Contradictions in reported turnover numbers may arise from solvent polarity or substrate electronic effects, requiring controlled mechanistic probes (e.g., Hammett plots) .

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • ¹H NMR : The Zr-H signal appears as a quintet (δ −3 to −5 ppm, J ~ 20 Hz) due to coupling with adjacent cyclopentadienyl protons.
  • IR Spectroscopy : The Zr-H stretch is observed at ~1,500–1,600 cm⁻¹, though this band is often weak and solvent-dependent.
  • X-ray Diffraction : Single-crystal studies confirm the pseudo-tetrahedral geometry, with Zr-Cl and Zr-H bond lengths of ~2.40 Å and ~1.80 Å, respectively. Challenges include air sensitivity and crystal instability, necessitating rapid data collection under cryogenic conditions .

Advanced: How does ligand substitution (e.g., methylcyclopentadienyl) alter the reactivity of zirconocene hydrides in hydrogenation catalysis?

Methyl-substituted Cp ligands increase steric bulk, reducing catalytic activity but enhancing selectivity. For example, Cp₂ZrClH (Cp = pentamethylcyclopentadienyl) shows lower turnover frequencies in alkene hydrogenation due to hindered substrate access. Conversely, electron-withdrawing substituents (e.g., Cl-Cp) increase Lewis acidity, accelerating hydride transfer but risking over-reduction. Comparative studies with hafnium and vanadium analogs (e.g., Cp₂VClH) reveal zirconium’s unique balance of redox activity and stability, attributed to its intermediate electronegativity .

Advanced: What strategies resolve contradictions in reported catalytic efficiency for Schwartz’s reagent in C–H functionalization?

Discrepancies in catalytic performance often stem from:

  • Substrate Purity : Trace moisture or oxygen deactivates the catalyst. Rigorous drying of substrates/solvents (e.g., molecular sieves) is critical.
  • Reaction Scale : Microscale reactions may underrepresent side products; macro-scale studies with in situ monitoring (e.g., FTIR) improve reproducibility.
  • Additive Effects : Co-catalysts (e.g., Lewis acids like B(C₆F₅)₃) can enhance turnover by stabilizing intermediates. Statistical meta-analysis of literature data (e.g., ANOVA) helps identify outliers and optimize conditions .

Basic: What are the primary safety and handling protocols for this compound?

The compound is pyrophoric and moisture-sensitive. Handling requires:

  • Inert Atmosphere : Use gloveboxes or Schlenk lines with N₂/Ar.
  • Storage : Seal in flame-dried glassware under inert gas; avoid contact with protic solvents (e.g., H₂O, alcohols).
  • Quenching : React residues with cold, dry isopropanol followed by aqueous HCl to neutralize hydride species .

Advanced: How does this compound compare to other zirconocene derivatives in constructing metal-organic cages (MOCs)?

In Zr-MOC synthesis, Cp₂ZrClH’s hydride ligand enables unique bridging modes between carboxylate ligands, unlike Cp₂ZrCl₂. For example, Cp₂ZrClH forms trinuclear clusters with terephthalate ligands, where Zr–H–Zr bridges enhance structural rigidity. Challenges include competing hydrolysis (forming Zr–O–Zr linkages) and ligand dissociation, addressed by slow reagent addition and low-temperature conditions. Comparative studies with Cp₂HfClH highlight zirconium’s superior kinetic stability in aqueous media .

Basic: What are the limitations of this compound in large-scale synthetic applications?

  • Cost : High-purity zirconium precursors (e.g., ZrCl₄) are expensive.
  • Sensitivity : Air-free techniques are labor-intensive for industrial use.
  • Byproduct Management : HCl generation during reactions requires scrubbing systems. Alternatives like Cp₂ZrH₂ (more stable but less reactive) are explored for scalable processes .

Advanced: How can computational modeling guide the design of modified zirconocene hydrides for asymmetric catalysis?

DFT studies predict electronic and steric effects of chiral Cp ligands (e.g., indenyl or fluorenyl derivatives). For instance, substituting Cp with (R)-binaphthyl-indenyl groups induces enantioselectivity in ketone reductions by distorting the transition state. Machine learning models trained on reaction datasets (e.g., Hammett σ values, %ee outcomes) can identify optimal ligand architectures, reducing trial-and-error experimentation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)zirconium Chloride hydride
Reactant of Route 2
Bis(cyclopentadienyl)zirconium Chloride hydride

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